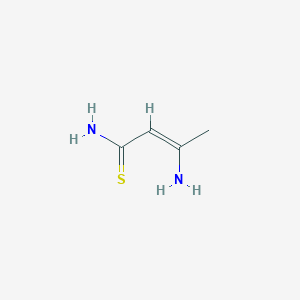![molecular formula C22H23NO4 B6149778 4-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid CAS No. 1694007-54-9](/img/no-structure.png)
4-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid” is a chemical compound with the molecular formula C22H23NO4 . It is a research chemical and not much information is available about its specific uses .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCOCC [C@@H] (C (O)=O)NC (OCC1C2=CC=CC=C2C3=CC=CC=C13)=O . This indicates that the compound has a chiral center at the carbon atom connected to the cyclopropyl group . Physical And Chemical Properties Analysis
The molecular weight of this compound is 365.42 . Other physical and chemical properties like boiling point, melting point, etc., are not available in the web search results.Aplicaciones Científicas De Investigación
Peptide Synthesis
4-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid: is a valuable compound in the field of peptide synthesis. Its structure is conducive to the formation of peptide bonds, making it an essential building block for creating various peptides. This compound is particularly useful in synthesizing peptides with specific cyclopropyl groups, which can influence the biological activity and stability of the peptides .
Drug Development
The compound’s unique structure allows it to be used in drug development, especially in the creation of protease inhibitors. These inhibitors can potentially treat a range of diseases, from viral infections to cancer. The cyclopropyl group in the compound can enhance the binding affinity and specificity of the inhibitors to their target enzymes .
Molecular Probes
Due to its fluorescent properties, this compound can be used to create molecular probes. These probes can help in studying protein interactions and dynamics within cells. The fluoren-9-yl group acts as a fluorescent marker, allowing researchers to track the compound in various biological processes .
Material Science
In material science, this compound can be utilized to modify the surface properties of materials. It can be used to introduce specific functional groups onto the surface of polymers, which can alter their interaction with other substances, such as increasing hydrophobicity or enhancing binding capabilities .
Analytical Chemistry
The compound is also significant in analytical chemistry, where it can be used as a standard or reagent in chromatography techniques like HPLC and LC-MS. Its stable structure under analytical conditions makes it an excellent candidate for method development and calibration .
Bioconjugation
This compound can be used in bioconjugation techniques to attach biomolecules to various surfaces or to each other. The presence of the fluoren-9-yl group allows for easy detection and tracking of the conjugated molecules, which is crucial in diagnostic assays and therapeutic applications .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid involves the protection of the amine group, followed by the introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group is then removed, and the carboxylic acid is activated for coupling with the cyclopropylamine. The final step involves deprotection of the amine and carboxylic acid groups.", "Starting Materials": [ "Cyclopropylamine", "4-bromo-2-butenoic acid", "9H-fluorene-9-methanol", "Diisopropylcarbodiimide (DIC)", "N-hydroxysuccinimide (NHS)", "Triethylamine (TEA)", "Dichloromethane (DCM)", "Dimethylformamide (DMF)", "Ethanol", "Acetic acid", "Sodium hydroxide (NaOH)" ], "Reaction": [ "Protection of the amine group with acetic anhydride and NaOH", "Introduction of the Fmoc group using Fmoc-Cl and TEA in DCM", "Removal of the Fmoc group with piperidine in DMF", "Activation of the carboxylic acid with DIC and NHS in DCM", "Coupling of the activated carboxylic acid with cyclopropylamine in DMF", "Deprotection of the amine and carboxylic acid groups with TFA in DCM/ethanol" ] } | |
Número CAS |
1694007-54-9 |
Nombre del producto |
4-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
Fórmula molecular |
C22H23NO4 |
Peso molecular |
365.4 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



